- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloadditionMolecular Diversity, 2020, 24(2), 423-435,
Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)

953046-62-3 structure
商品名:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
CAS番号:953046-62-3
MF:C10H8FNO2
メガワット:193.174426078796
MDL:MFCD09701311
CID:829458
PubChem ID:50896551
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
- 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
- [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol
- IIYKJLFWWAQROU-UHFFFAOYSA-N
- STL414849
- SBB073373
- 6405AC
- 3-(2-Fluorophenyl)-5-isoxazolemethanol
- SY036327
- ST45255963
- [3-(2-Fluoro
- 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)
- [3-(2-Fluorophenyl)isoxazol-5-yl]methanol
- EN300-232444
- CS-0085277
- SCHEMBL4275449
- AC-29574
- C10H8FNO2
- [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL
- DA-40157
- [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
- 953046-62-3
- AKOS005169233
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR
- MFCD09701311
- DTXSID60678946
- CS-12052
- SB40209
-
- MDL: MFCD09701311
- インチ: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
- InChIKey: IIYKJLFWWAQROU-UHFFFAOYSA-N
- ほほえんだ: FC1C(C2C=C(CO)ON=2)=CC=CC=1
計算された属性
- せいみつぶんしりょう: 193.05390666g/mol
- どういたいしつりょう: 193.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.75 g/l)(25ºC)、
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232444-2.5g |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |
953046-62-3 | 95% | 2.5g |
$505.0 | 2024-06-19 | |
TRC | F590008-10mg |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1128264-50mg |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 95% | 50mg |
$170 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-250mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
¥1579.0 | 2023-09-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036327-1g |
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |
953046-62-3 | ≥95% | 1g |
¥1472.00 | 2024-07-09 | |
abcr | AB449992-250 mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 250MG |
€231.60 | 2022-03-24 | ||
eNovation Chemicals LLC | D782052-1g |
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |
953046-62-3 | 95% | 1g |
$230 | 2024-07-20 | |
Fluorochem | 225866-250mg |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
£150.00 | 2022-02-28 | |
Fluorochem | 225866-1g |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 1g |
£363.00 | 2022-02-28 | |
Enamine | EN300-232444-5g |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |
953046-62-3 | 95% | 5g |
$775.0 | 2023-09-15 |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; 0 °C
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran , Pyridine ; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
リファレンス
- Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonistsBulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; reflux
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
リファレンス
- A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ringTetrahedron, 2016, 72(22), 2979-2987,
合成方法 4
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
リファレンス
- Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Preparation of quinoline derivatives and their application as anticancer agents, China, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Triethylamine , Sodium hypochlorite Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
リファレンス
- Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects, China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
- Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysineYouji Huaxue, 2010, 30(9), 1366-1371,
合成方法 8
はんのうじょうけん
1.1 Catalysts: Zinc chloride
リファレンス
- An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiationMonatshefte fuer Chemie, 2016, 147(9), 1605-1614,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ; 25 °C
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
リファレンス
- Nicotinic acid derivative useful in treatment of cancer and its preparation, China, , ,
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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推奨される供給者
Amadis Chemical Company Limited
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

清らかである:99%/99%/99%/99%
はかる:1g/5g/500mg/250mg
価格 ($):327.0/1306.0/218.0/163.0